molecular formula C14H13Cl2NO2S B4147054 N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide

N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B4147054
M. Wt: 330.2 g/mol
InChI Key: KGMAUJDJHGRAFC-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of dichloro and methyl substituents on a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 50°C
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4) in aqueous medium

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

Major Products Formed

    Substitution: this compound derivatives with various nucleophiles

    Oxidation: N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonic acid

    Reduction: this compound amine

Scientific Research Applications

N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichloro and methyl substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide
  • N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonic acid
  • N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide amine

Uniqueness

This compound is unique due to its specific combination of dichloro and methyl substituents on the phenyl ring, which imparts distinct chemical and biological properties. This compound’s sulfonamide group also contributes to its potential as an enzyme inhibitor, making it a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

N-(2,4-dichloro-3-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-5-11(6-4-9)20(18,19)17-13-8-7-12(15)10(2)14(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAUJDJHGRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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